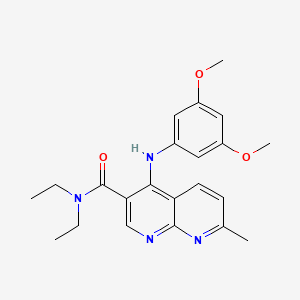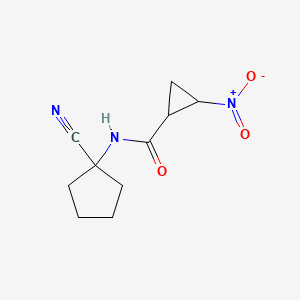
1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is an organic compound that belongs to the class of sulfonyl-containing pyrrolidines This compound is characterized by the presence of a chlorophenyl group and two sulfonyl groups attached to a pyrrolidine ring
準備方法
The synthesis of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzenesulfonyl chloride and 3-methylsulfonylpyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 2-chlorobenzenesulfonyl chloride reacts with 3-methylsulfonylpyrrolidine in the presence of a base to form the desired product. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
化学反応の分析
1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl groups to sulfides.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets and pathways. The sulfonyl groups can act as electrophilic centers, facilitating reactions with nucleophiles. The chlorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-((2-Chlorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can be compared with other similar compounds, such as:
1-((2-Bromophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-((2-Fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine: Contains a fluorine atom, which can influence its chemical stability and interactions.
1-((2-Methylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine: The presence of a methyl group instead of chlorine can alter its physical and chemical properties.
特性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S2/c1-18(14,15)9-6-7-13(8-9)19(16,17)11-5-3-2-4-10(11)12/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKBTFDFHGPNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)
![3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2472058.png)
![1-[4-(2,3-dihydro-1H-indole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2472059.png)




![(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2472066.png)
